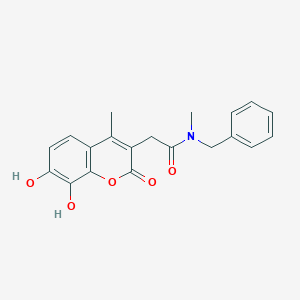![molecular formula C25H29FN2O6 B264451 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of certain kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). By inhibiting these kinases, this compound can affect various cellular processes, such as cell cycle progression, gene expression, and cell differentiation.
Biochemical and Physiological Effects:
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity towards certain kinases. This compound can selectively inhibit the activity of CDK2 and GSK-3β, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the study of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the areas of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes. Moreover, the development of more specific and potent inhibitors of CDK2 and GSK-3β could lead to the discovery of novel therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-isopropoxybenzoyl chloride with 5-methyl-2-furfurylamine in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanol to yield the final product.
Applications De Recherche Scientifique
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of research. One of the major areas of interest is its use as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and division.
Propriétés
Nom du produit |
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H29FN2O6 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(E)-(3-fluoro-4-propan-2-yloxyphenyl)-[2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C25H29FN2O6/c1-15(2)33-19-7-5-17(14-18(19)26)23(29)21-22(20-6-4-16(3)34-20)28(25(31)24(21)30)9-8-27-10-12-32-13-11-27/h4-7,14-15,22,29H,8-13H2,1-3H3/b23-21+ |
Clé InChI |
ARBHAHDGRDGWPH-XTQSDGFTSA-N |
SMILES isomérique |
CC1=CC=C(O1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)F)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4 |
SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)O)C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canonique |
CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)
